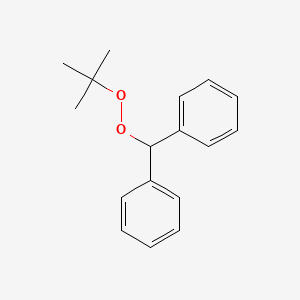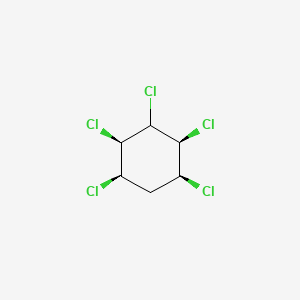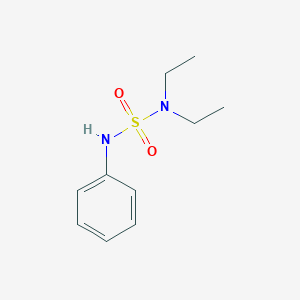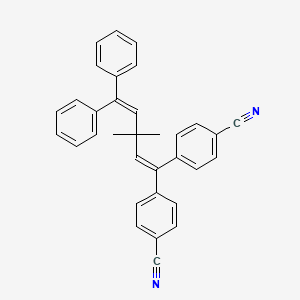
4,4'-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two benzonitrile groups attached to a central penta-diene structure, which is further substituted with dimethyl and diphenyl groups. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethyl-5,5-diphenylpenta-1,4-diene with benzonitrile under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Dimethyl-1-pentene
- 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- 1,4-Pentadien-3-one, 1,5-diphenyl-
Uniqueness
What sets 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Propiedades
Número CAS |
54008-18-3 |
|---|---|
Fórmula molecular |
C33H26N2 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
4-[1-(4-cyanophenyl)-3,3-dimethyl-5,5-diphenylpenta-1,4-dienyl]benzonitrile |
InChI |
InChI=1S/C33H26N2/c1-33(2,21-31(27-9-5-3-6-10-27)28-11-7-4-8-12-28)22-32(29-17-13-25(23-34)14-18-29)30-19-15-26(24-35)16-20-30/h3-22H,1-2H3 |
Clave InChI |
RNXPCDNLHZIGKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C=C(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)


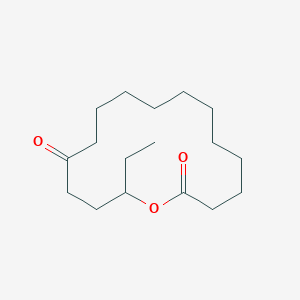
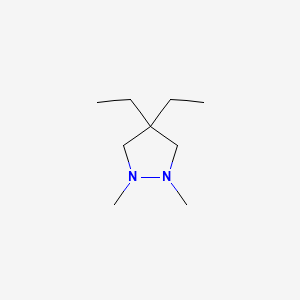
![N-[2-(2-Chlorophenoxy)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14627781.png)
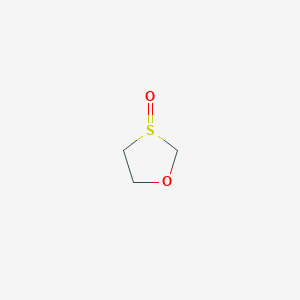
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
